Enrofloxacin Sodium

Description

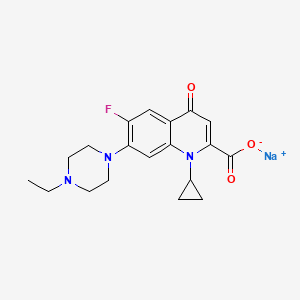

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)16-10-15-13(9-14(16)20)18(24)11-17(19(25)26)23(15)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCIBVPASWGWAZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=CC3=O)C(=O)[O-])C4CC4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856107 | |

| Record name | Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266346-15-0 | |

| Record name | Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Enrofloxacin Sodium is synthesized through a multi-step chemical processThe final step involves the formation of the sodium salt to enhance solubility and stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous processes. The key steps include:

- Preparation of the quinolone core.

- Fluorination and cyclopropylation.

- Formation of the sodium salt.

- Purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin Sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the quinolone core, affecting its antibacterial activity.

Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

- Oxidation products include hydroxylated derivatives.

- Reduction products involve modified quinolone cores.

- Substitution reactions yield derivatives with altered functional groups .

Scientific Research Applications

Enrofloxacin Sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study fluoroquinolone chemistry and develop new derivatives.

Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.

Medicine: Applied in veterinary medicine to treat bacterial infections in animals. Research is ongoing to explore its potential in human medicine.

Industry: Utilized in the development of diagnostic tools and sensors for detecting bacterial infections

Mechanism of Action

Enrofloxacin Sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents bacterial cell division, leading to cell death. The compound’s bactericidal activity is concentration-dependent, with higher concentrations resulting in more rapid bacterial cell death .

Comparison with Similar Compounds

Table 1: Solubility and Physicochemical Properties of Enrofloxacin Salts

| Compound | Solubility in Water (mg/mL) | Lipo-Hydro Partition Coefficient (P) | MIC Range (μg/mL) |

|---|---|---|---|

| Enrofloxacin (pure) | 0.26 ± 0.02 | 3.32 ± 0.22 | 0.0727–1.5625 |

| Enrofloxacin Sodium | 168.37 ± 6.90 | 0.047 ± 0.01 | 0.0727–1.5625 |

| Enrofloxacin Hydrochloride | 11.90 ± 0.22 | 0.031 ± 0.007 | 0.0727–1.5625 |

| Enrofloxacin Mesylate | 483.01 ± 4.06 | 0.019 ± 0.002 | 0.0727–1.5625 |

Key Findings :

- Solubility : Enrofloxacin Mesylate exhibits the highest solubility (483 mg/mL), 2.9-fold greater than this compound and 40-fold higher than Hydrochloride . Sodium salts still outperform pure enrofloxacin by ~648-fold .

- Partition Coefficient : Lower P values correlate with enhanced hydrophilicity. Mesylate (P = 0.019) shows superior water compatibility compared to Sodium (P = 0.047) .

Comparison with Structurally Similar Fluoroquinolones

Table 2: Cross-Reactivity and Resistance Mechanisms

Key Findings :

- Cross-Reactivity: Anti-sparfloxacin antibodies show 1.65% cross-reactivity with enrofloxacin due to shared structural motifs (quinolone core, fluorine) .

- Resistance: Mutations in gyrase (gyrA) and topoisomerase IV (parC) genes are common across fluoroquinolones. Flumequine and enrofloxacin select for identical mutations (e.g., S83L in gyrA), leading to cross-resistance .

- Pharmacokinetics : Enrofloxacin’s metabolite, ciprofloxacin, has a faster clearance rate (CL = 0.43 L/kg·h vs. 0.27 L/kg·h for enrofloxacin), influencing withdrawal periods in veterinary use .

Biological Activity

Enrofloxacin sodium is a fluoroquinolone antibiotic commonly used in veterinary medicine for the treatment of bacterial infections in animals. Its biological activity is primarily attributed to its potent antibacterial properties, which are effective against a wide range of Gram-positive and Gram-negative bacteria. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and recent advancements in formulation.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, enrofloxacin disrupts DNA synthesis, leading to bacterial cell death. This mechanism is particularly effective against rapidly dividing bacteria, making enrofloxacin a valuable treatment option for infections such as bovine respiratory disease (BRD) and mastitis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics and bioavailability. Studies have shown that the oral bioavailability of enrofloxacin can vary significantly based on the formulation used. For instance, enrofloxacin mesylate (a derivative) demonstrated an oral relative bioavailability approximately 1.79 times higher than that of standard enrofloxacin . The compound is widely distributed in body tissues, achieving therapeutic concentrations in organs such as the lungs and liver.

Case Studies and Trials

-

Bovine Respiratory Disease Treatment :

A field trial compared the efficacy of this compound with ceftiofur sodium for treating undifferentiated fever in feedlot cattle at high risk for BRD. The results indicated that cattle treated with enrofloxacin had significantly lower relapse rates and case fatality rates compared to those treated with ceftiofur (P < 0.05) . The economic analysis also favored enrofloxacin, showing a cost advantage of Can$57.08 per animal. -

Mastitis Treatment :

Recent research focused on developing composite nanogels incorporating enrofloxacin for treating cow mastitis caused by intracellular pathogens. The study found that these nanogels significantly enhanced the bioadhesion capacity and antibacterial activity against specific strains, demonstrating minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This formulation also exhibited improved safety profiles due to its biocompatibility. -

Preventive Treatment for Newborn Calves :

A trial involving 414 newborn calves assessed the effectiveness of an alginate gel containing enrofloxacin hydrochloride for preventing omphalitis. The results showed a marked reduction in infection rates compared to controls (P < 0.0435), highlighting its potential as a preventive measure in veterinary medicine .

Comparative Efficacy Table

| Treatment Group | Infection Rate (%) | Relapse Rate (%) | Average Daily Gain (kg/d) | Cost Advantage (CAD) |

|---|---|---|---|---|

| Enrofloxacin | 2 | 5 | 1.42 | 57.08 |

| Ceftiofur | 10 | 15 | 1.38 | - |

Recent Advancements

Recent studies have focused on enhancing the solubility and bioavailability of enrofloxacin through novel formulations. For example, pharmaceutical salts of enrofloxacin have been developed that show solubility improvements ranging from 57 to 406 times greater than pure enrofloxacin . These advancements are crucial for improving therapeutic outcomes, particularly in cases where high concentrations are required.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Enrofloxacin Sodium in biological matrices, and how do inter-laboratory variations impact reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS) for quantification. Validate methods per ICH guidelines, including precision, accuracy, and recovery studies. Inter-laboratory variations can arise from differences in equipment calibration, mobile phase composition, or sample preparation. Mitigate by adhering to standardized protocols (e.g., ASTM or ISO guidelines) and cross-validating with reference laboratories .

Q. How should researchers design in vitro experiments to determine the minimum inhibitory concentration (MIC) of this compound against resistant bacterial strains?

- Methodological Answer : Follow CLSI M07-A11 guidelines for broth microdilution assays. Use Mueller-Hinton agar adjusted to pH 7.2–7.4 and inoculum density of 5 × 10⁵ CFU/mL. Include quality control strains (e.g., E. coli ATCC 25922) and replicate experiments to account for biological variability. Document temperature, incubation time, and agar batch to ensure reproducibility .

Q. What are the critical physicochemical properties of this compound that influence its stability in pharmacokinetic studies?

- Methodological Answer : Key properties include pKa (6.3 and 8.8), solubility in aqueous buffers (pH-dependent), and photodegradation susceptibility. Stability studies should assess thermal degradation (40–60°C), hydrolysis in acidic/alkaline conditions, and light exposure. Use accelerated stability testing per ICH Q1A guidelines and validate with LC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different animal models (e.g., poultry vs. rodents)?

- Methodological Answer : Perform meta-analysis with stratification by species-specific factors (e.g., metabolic rate, microbiota composition). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases. Sensitivity analysis can identify confounding variables, such as dosing regimens or infection routes .

Q. What experimental strategies are recommended to investigate the role of efflux pumps in bacterial resistance to this compound?

- Methodological Answer : Combine MIC assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to observe MIC reduction. Use RT-qPCR to quantify expression of resistance genes (e.g., qnrA, gyrA mutations). For translational relevance, employ biofilm models or host-pathogen co-culture systems to mimic in vivo conditions .

Q. How do variations in experimental pH and temperature affect the stability and antimicrobial activity of this compound in simulated physiological environments?

- Methodological Answer : Design a factorial experiment with pH (5.0–9.0) and temperature (25–42°C) as independent variables. Measure stability via HPLC and antimicrobial activity via time-kill assays. Use response surface methodology (RSM) to model interactions. Reference OECD guidelines for chemical stability testing .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to estimate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for repeated measurements. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How can researchers address missing data in longitudinal studies evaluating this compound residues in edible tissues?

- Methodological Answer : Implement multiple imputation (MI) or maximum likelihood estimation for missing at random (MAR) data. For non-ignorable missingness, use pattern-mixture models. Sensitivity analysis should compare results under different missing-data mechanisms. Document dropout rates and reasons to support imputation validity .

Ethical & Regulatory Considerations

Q. What ethical frameworks should guide the use of this compound in aquaculture research to prevent antimicrobial resistance (AMR) dissemination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.